molecular formula C18H17N3O B12522073 Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- CAS No. 821784-03-6

Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]-

Cat. No.: B12522073
CAS No.: 821784-03-6
M. Wt: 291.3 g/mol
InChI Key: KLTUVMBCGIOERW-UHFFFAOYSA-N
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Description

Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- is a complex organic compound with the molecular formula C18H17N3O This compound is characterized by the presence of a phenol group attached to a pyrazinyl ring, which is further substituted with a 1-phenylethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- typically involves nucleophilic aromatic substitution reactions. These reactions are facilitated by the presence of electron-withdrawing groups on the aromatic ring, which make the ring more susceptible to nucleophilic attack . The reaction conditions often require the use of strong bases and high temperatures to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process may include steps such as halogenation, amination, and subsequent substitution reactions. The exact methods can vary depending on the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amino-substituted pyrazines.

Scientific Research Applications

Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the pyrazinyl ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenol, 4-[5-[(1-phenylethyl)amino]pyrazinyl]- is unique due to the presence of both the phenol and pyrazinyl groups, which confer distinct chemical and biological properties.

Properties

CAS No.

821784-03-6

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

4-[5-(1-phenylethylamino)pyrazin-2-yl]phenol

InChI

InChI=1S/C18H17N3O/c1-13(14-5-3-2-4-6-14)21-18-12-19-17(11-20-18)15-7-9-16(22)10-8-15/h2-13,22H,1H3,(H,20,21)

InChI Key

KLTUVMBCGIOERW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=C(N=C2)C3=CC=C(C=C3)O

Origin of Product

United States

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